molecular formula C26H25NO6 B5020209 Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate CAS No. 6039-28-7

Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate

Cat. No.: B5020209
CAS No.: 6039-28-7
M. Wt: 447.5 g/mol
InChI Key: DTPLQTGPGZWYAT-UHFFFAOYSA-N
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Description

Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate is a structurally complex heterocyclic compound featuring a 1,4-dihydroisoquinolin-3-one core. Key structural elements include:

  • Dihydroisoquinolinone backbone: The central scaffold is a partially saturated isoquinoline derivative with a ketone group at position 3.
  • Substituents: Two methoxy groups at positions 6 and 7 of the isoquinolinone ring. A 4-methoxyphenyl group at position 1. A methyl benzoate ester at position 2.

Properties

IUPAC Name

methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-30-20-11-7-16(8-12-20)25-21-15-23(32-3)22(31-2)13-18(21)14-24(28)27(25)19-9-5-17(6-10-19)26(29)33-4/h5-13,15,25H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLQTGPGZWYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387128
Record name methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6039-28-7
Record name methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 6,7-dimethoxy-1-tetralone under acidic conditions to form the intermediate isoquinoline derivative. This intermediate is then esterified with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have indicated improved cognitive functions following treatment with this compound .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth in both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoquinoline derivatives. This compound was synthesized and tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced oxidative stress, treatment with this compound resulted in decreased markers of neuronal damage and improved behavioral outcomes on cognitive tests. The findings suggest potential for further development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of Methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of heterocycles, including quinolines, triazines, and quinazolinones. Below is a detailed analysis of its similarities and differences with key analogues:

Core Heterocyclic Structure

  • Target Compound: The 1,4-dihydroisoquinolin-3-one core provides partial saturation, which may enhance conformational rigidity compared to fully aromatic systems.
  • Quinoline Derivatives (e.g., C6 from ): Compounds like Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) feature a fully aromatic quinoline core. The absence of saturation and the presence of a piperazine linker in C6 increase flexibility and alter electronic properties compared to the target compound .
  • Triazine Derivatives (e.g., 5l from ): The triazine core in compounds like 5l is a six-membered ring with three nitrogen atoms, conferring distinct electronic and steric properties. These compounds often exhibit strong hydrogen-bonding capabilities, which are absent in the dihydroisoquinolinone system .
  • Quinazolinone Derivatives (e.g., 4l from ): Quinazolinones contain two nitrogen atoms in their fused ring system, differing from the single nitrogen in the dihydroisoquinolinone. This structural variation impacts binding interactions in biological systems .

Substituent Patterns

  • Methoxy Groups : The target compound and C6 both feature 4-methoxyphenyl substituents. However, the target compound has additional methoxy groups at positions 6 and 7, which may enhance lipophilicity and steric bulk compared to C6’s single methoxy group .
  • Benzoate Ester : The methyl benzoate moiety is present in both the target compound and C6 but is directly attached to the heterocycle in the former. In C6, the benzoate is linked via a piperazine-carbonyl group, introducing conformational flexibility .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Dihydroisoquinolinone 6,7-Dimethoxy; 4-methoxyphenyl; benzoate Not specified High rigidity; polar ketone
C6 () Quinoline 4-Methoxyphenyl; piperazine-benzoate Ethyl acetate crystallization Flexible linker; aromatic core
5l () Triazine 4-Methoxyphenoxy; bromo; benzoate Trichlorotriazine coupling High hydrogen-bonding capacity
4l () Quinazolinone Multiple 4-methoxyphenyl groups Suzuki-Miyaura coupling Enhanced planarity; dual nitrogen

Key Findings and Implications

Core Structure Dictates Function: The dihydroisoquinolinone’s partial saturation and ketone group differentiate it from fully aromatic quinolines and nitrogen-rich triazines. This may influence applications in drug design, where rigidity and polarity are critical .

Synthetic Flexibility: While triazine and quinoline derivatives employ modular coupling strategies (e.g., Suzuki reactions), the target compound’s synthesis likely requires specialized cyclization techniques to form the dihydroisoquinolinone ring .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 4-[...]benzoate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and esterification. For example, analogous compounds are synthesized via stepwise coupling of trichlorotriazine derivatives with phenolic components, followed by amidation or esterification (e.g., using methyl 3-aminobenzoate) under controlled temperatures (e.g., −35°C to 40°C) . Optimizing yields requires:

  • Temperature control : Lower temperatures (−35°C) minimize side reactions during substitution .
  • Catalysts : Use of DIPEA (diisopropylethylamine) enhances nucleophilic reactivity .
  • Purification : Column chromatography (e.g., MPLC with gradients of CH₂Cl₂/EtOAc) resolves mixed fractions .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
12,4,6-Trichlorotriazine, 4-methoxyphenol, DIPEA90%
2Vanillin, DIPEA, 40°C90%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), aromatic protons, and dihydroisoquinoline backbone signals .
  • HRMS : Validates molecular weight (e.g., C₂₆H₂₂N₄O₇ requires 502.1478 g/mol) .
  • X-ray crystallography : Resolves stereochemistry; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR data be resolved?

  • Methodological Answer : Cross-validation using:

  • Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
  • Density Functional Theory (DFT) : Calculate theoretical shifts and compare with experimental data .
  • Crystallography : Use SHELXL-refined X-ray structures to validate proton environments .

Q. What strategies improve stability during storage and handling?

  • Methodological Answer : Based on safety data sheets:

  • Storage : Sealed containers in dry, ventilated environments prevent hydrolysis of ester groups .
  • Handling : Avoid static discharge (sparking) due to electrostatic sensitivity .
  • Degradation analysis : Monitor via HPLC (e.g., C18 column, UV detection) for decomposition products .

Q. How are pharmacophore models developed for target interaction studies?

  • Methodological Answer :

  • Structural analogs : Use orexin receptor antagonists (e.g., N-benzyl tetrahydroisoquinolines) as templates .
  • Docking simulations : Align methoxy and benzoate groups with receptor hydrophobic pockets .
  • In vitro assays : Measure IC₅₀ values using calcium flux assays for receptor antagonism .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer :

  • Solvent selection : Replace CH₂Cl₂ with greener solvents (e.g., EtOAc) for large-scale reactions .
  • Catalyst recovery : Immobilize DIPEA on solid supports to reduce waste .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .

Data Contradiction Analysis

Q. Why do synthetic yields vary for structurally similar analogs?

  • Methodological Answer : Variability stems from:

  • Steric effects : Bulky substituents (e.g., naphthalen-2-ylmethyl) reduce yields (e.g., 37% vs. 65% for smaller groups) .
  • Electronic effects : Electron-withdrawing groups (e.g., Br, Cl) slow coupling kinetics .
    • Data Table :
Analog SubstituentYield (%)Reference
4-Isopropylphenyl65
3,4,5-Trimethoxyphenyl7

Methodological Best Practices

Q. How to troubleshoot failed crystallization attempts?

  • Methodological Answer :

  • Solvent screening : Test mixtures (e.g., hexane/EtOAc) to induce nucleation .
  • Seeding : Add microcrystals of analogous compounds (e.g., biphenyl derivatives) .
  • Twinned data refinement : Use SHELXL for high-resolution datasets .

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